Isothiazole,4-(phenylmethyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36412-26-7 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
4-benzyl-1,2-thiazole |
InChI |
InChI=1S/C10H9NS/c1-2-4-9(5-3-1)6-10-7-11-12-8-10/h1-5,7-8H,6H2 |
InChI Key |
YEPBKWKFFVWMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSN=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isothiazole, 4 Phenylmethyl and Its Derivatives
De Novo Ring Synthesis Strategies for the Isothiazole (B42339) Nucleus
The construction of the isothiazole ring system from acyclic precursors, known as de novo synthesis, is a cornerstone of isothiazole chemistry. These methods offer the flexibility to introduce a variety of substituents onto the heterocyclic core.
Cyclization Reactions Involving Nitrogen and Sulfur Precursors
A prevalent strategy for the synthesis of the isothiazole ring involves the cyclization of linear precursors that contain the requisite nitrogen and sulfur atoms in an appropriate arrangement. One classical and effective approach is the oxidative cyclization of α,β-unsaturated thiocarboxamides. While not specifically documented for 4-(phenylmethyl)isothiazole, this method can be conceptually applied by utilizing a precursor such as 3-phenyl-2-(aminocarbonyl)prop-1-ene-1-thiolate. The presence of an oxidizing agent facilitates the formation of the N-S bond, leading to the desired isothiazole ring.
Another significant cyclization strategy involves the reaction of enamines, enaminones, or related species with a sulfur source and an aminating agent. For the synthesis of 4-(phenylmethyl)isothiazole, a potential pathway involves the reaction of a β-ketodithioester or β-ketothioamide bearing a benzyl (B1604629) group at the α-position with an ammonia equivalent. This approach relies on a sequential imine formation, cyclization, and subsequent oxidation to furnish the aromatic isothiazole ring.
A summary of conceptual cyclization strategies is presented in Table 1.
| Precursor Type | Reagents & Conditions | Resulting Bond Formation | Reference |
| α,β-Unsaturated Thiocarboxamide | Oxidizing Agent (e.g., I2, H2O2) | N-S | [General methodology] |
| β-Ketodithioester/β-Ketothioamide | NH4OAc, Aerial Oxidation | C-N, S-N | researchgate.net |
| Alkynyl Oxime Ethers | Na2S | C-S, N-S | youtube.com |
Table 1: Conceptual Cyclization Strategies for the Isothiazole Nucleus.
Multicomponent Reactions for Isothiazole Ring Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical route to complex molecules. Several MCRs have been developed for the synthesis of isothiazoles and could be adapted for the preparation of 4-(phenylmethyl)isothiazole.
A notable example is the three-component reaction of enaminoesters, a source of sulfur, and a third component that provides the remaining atoms for the ring. For instance, a reaction involving an enaminoester derived from a benzyl-substituted ketone, elemental sulfur, and an appropriate third reactant could potentially yield the 4-(phenylmethyl)isothiazole core. nih.gov The key advantage of MCRs lies in their ability to rapidly generate molecular diversity from simple starting materials.
Another promising MCR approach involves the reaction of alkynones, a sulfur source like xanthate, and an ammonium (B1175870) salt. nih.gov By employing an alkynone with a benzyl group, this methodology could provide a direct route to 4-(phenylmethyl)isothiazole derivatives.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |
| Enaminoester | Sulfur | Fluorodibromoiamide/ester | - | Thiazole (B1198619)/Isothiazole | nih.gov |
| Alkynone | Xanthate | NH4I | Transition-metal-free | Substituted Isothiazole | nih.gov |
Table 2: Representative Multicomponent Reactions for Isothiazole Synthesis.
Regioselective Control in Ring Closure Methodologies
Achieving regiochemical control is a critical aspect of isothiazole synthesis, particularly when unsymmetrical precursors are employed. The formation of 4-substituted isothiazoles, such as 4-(phenylmethyl)isothiazole, requires precise control over the cyclization step to avoid the formation of isomeric products.
In cyclization reactions of β-functionalized thioamides, the regioselectivity is often dictated by the nature of the substituents and the reaction conditions. For example, in the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate, the reaction proceeds through a specific cascade of imine formation, cyclization, and oxidation, ensuring a single regioisomer. researchgate.net Adapting this methodology with an appropriately substituted β-ketodithioester would be a key strategy for the regioselective synthesis of 4-(phenylmethyl)isothiazole.
Similarly, in multicomponent reactions, the order of bond formation and the inherent reactivity of the starting materials govern the regiochemical outcome. The choice of reactants and catalysts can be fine-tuned to favor the formation of the desired 4-substituted isothiazole isomer.
Functionalization Strategies for the Phenylmethyl Substituent
The phenylmethyl (benzyl) group at the 4-position of the isothiazole ring is not merely a passive substituent; its benzylic position offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Side-Chain Elaboration via Alkylation and Arylation Reactions
The benzylic protons of the phenylmethyl group are susceptible to deprotonation by a strong base to form a resonance-stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or aryl halides, to achieve side-chain elongation and elaboration.
Alkylation: The introduction of alkyl groups at the benzylic position can be achieved by treating 4-(phenylmethyl)isothiazole with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction would lead to the formation of 4-(1-phenylethyl)isothiazole or 4-(1-phenylpropyl)isothiazole, respectively.
Arylation: The introduction of an aryl group at the benzylic position can be more challenging but can be accomplished through modern cross-coupling methodologies. One potential approach involves the deprotonation of the benzylic position followed by a transition-metal-catalyzed cross-coupling reaction with an aryl halide.
Oxidation and Reduction Chemistry of the Phenylmethyl Moiety
The benzylic position of the phenylmethyl group is prone to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates.
Oxidation: Treatment of 4-(phenylmethyl)isothiazole with a suitable oxidizing agent can lead to the formation of a ketone, 4-(benzoyl)isothiazole. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) or chromium-based oxidants. masterorganicchemistry.com Milder and more selective oxidation methods, potentially utilizing photocatalysis or enzymatic catalysis, could also be employed to achieve this transformation under greener conditions. organic-chemistry.org The resulting ketone can serve as a valuable intermediate for further functionalization, such as conversion to an oxime or hydrazone.
Reduction: While the phenylmethyl group is already in a reduced state, the phenyl ring itself can be subjected to reduction under specific conditions. Birch reduction, using a solution of an alkali metal (e.g., sodium or lithium) in liquid ammonia with an alcohol, could selectively reduce the phenyl ring to a non-aromatic cyclohexadiene derivative. This transformation would significantly alter the electronic and steric properties of the substituent. It is important to note that the isothiazole ring may also be susceptible to reduction under these conditions, necessitating careful optimization of the reaction parameters.
A summary of potential functionalization reactions is provided in Table 3.
| Reaction Type | Reagents & Conditions | Product |
| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 4-(1-Phenylalkyl)isothiazole |
| Arylation | 1. Strong Base 2. Transition-Metal Catalyst, Aryl Halide (Ar-X) | 4-(1-Phenyl-1-arylmethyl)isothiazole |
| Oxidation | KMnO4 or CrO3 | 4-(Benzoyl)isothiazole |
| Reduction (of phenyl ring) | Na/Li, liquid NH3, ROH | 4-(Cyclohexadienylmethyl)isothiazole |
Table 3: Potential Functionalization Reactions of the Phenylmethyl Moiety.
Derivatization of Pre-formed Isothiazole Ring Systems
Once the core Isothiazole, 4-(phenylmethyl)- ring system is constructed, further molecular complexity can be achieved through various derivatization techniques. These methods allow for the introduction of new functional groups and substituents, enabling the fine-tuning of the molecule's properties.
The reactivity of the isothiazole ring towards substitution reactions is dictated by the electron distribution within the heterocyclic system. The presence of nitrogen and sulfur heteroatoms creates a unique electronic landscape that directs the course of both electrophilic and nucleophilic attacks.
Electrophilic Substitution: The isothiazole ring is generally considered an electron-deficient system, which makes electrophilic substitution challenging compared to more electron-rich aromatic rings. However, under forcing conditions or with potent electrophiles, substitution can occur. The regioselectivity is influenced by the stability of the Wheland intermediate. Theoretical studies and experimental evidence on related isothiazole systems suggest that the C4 position is the most susceptible to electrophilic attack, followed by the C5 position. In the case of Isothiazole, 4-(phenylmethyl)-, the C4 position is already substituted. Therefore, electrophilic substitution would be expected to occur primarily at the C5 position.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is more common for isothiazoles, particularly when a good leaving group (such as a halogen) is present on the ring. The electron-withdrawing nature of the ring facilitates the attack of nucleophiles. For derivatives of Isothiazole, 4-(phenylmethyl)-, a halogen atom placed at the C3 or C5 position can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This strategy is a powerful tool for introducing diverse functional groups onto the isothiazole core. For instance, nucleophile-induced ring contraction has been observed in related benzothiazine systems, where nucleophilic attack leads to cleavage and subsequent intramolecular cyclization to form a new heterocyclic system beilstein-journals.org.
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and these methods are highly applicable to the derivatization of isothiazoles. dntb.gov.uaresearchgate.net These reactions typically involve the coupling of a functionalized (e.g., halogenated) isothiazole with an organometallic reagent.
Commonly employed cross-coupling reactions include:
Suzuki Coupling: Palladium-catalyzed coupling of a halo-isothiazole with a boronic acid or ester to form a new C-C bond.
Stille Coupling: Palladium-catalyzed coupling of a halo-isothiazole with an organostannane reagent.
Heck Coupling: Palladium-catalyzed reaction of a halo-isothiazole with an alkene.
Sonogashira Coupling: Palladium and copper co-catalyzed coupling of a halo-isothiazole with a terminal alkyne.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a halo-isothiazole with an amine to form a C-N bond.
These reactions provide reliable and versatile pathways to introduce aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino groups at specific positions of the isothiazole ring, typically at C3 or C5, by starting with the corresponding halogenated precursor.
Table 1: Representative Transition Metal-Catalyzed Coupling Reactions on Heterocyclic Scaffolds
| Coupling Reaction | Catalyst System (Typical) | Substrates | Product Type |
| Suzuki | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Heteroaryl-Halide + Aryl Boronic Acid | Heteroaryl-Aryl |
| Stille | Pd(PPh₃)₄ | Heteroaryl-Halide + Organostannane | Heteroaryl-Alkyl/Aryl |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, base | Heteroaryl-Halide + Terminal Alkyne | Heteroaryl-Alkynyl |
| Buchwald-Hartwig | Pd₂(dba)₃, ligand (e.g., Xantphos) | Heteroaryl-Halide + Amine | Heteroaryl-Amine |
A more recent and highly step-economical approach to functionalization is direct C–H activation. This methodology avoids the need for pre-functionalization (e.g., halogenation) of the substrate, instead forming a new bond directly at a C–H site. nih.gov These reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium. researchgate.netmdpi.com
For Isothiazole, 4-(phenylmethyl)-, C–H activation could potentially target the C5 position on the isothiazole ring or various positions on the pendant phenyl ring. The regioselectivity is a significant challenge and is often controlled by a directing group—a functional group on the substrate that coordinates to the metal catalyst and directs it to a specific, often ortho, C–H bond. While specific examples on the 4-benzylisothiazole system are not widely reported, the strategy has been successfully applied to a vast range of other heterocyclic compounds, demonstrating its potential for the late-stage functionalization of the target molecule. nih.gov
Stereochemical Considerations in Synthesis
When synthesizing derivatives of Isothiazole, 4-(phenylmethyl)-, controlling the stereochemistry is crucial if chiral centers are introduced. This is particularly important in pharmaceutical chemistry, where different enantiomers or diastereomers of a molecule can have vastly different biological activities.
One of the classical and most reliable methods for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate. It directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be removed, yielding an enantiomerically enriched product. nih.gov
For derivatives of Isothiazole, 4-(phenylmethyl)-, a chiral auxiliary could be employed in several ways. For example, if a carboxylic acid group were present on the phenyl ring, it could be converted to an amide using a chiral amine (e.g., a derivative of (S)-(-)-1-phenylethylamine). The chiral auxiliary would then direct the stereoselectivity of reactions such as alkylation or aldol addition at a position alpha to the amide carbonyl. Widely used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | Forms a chiral enolate that is shielded on one face |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder, conjugate additions | Steric hindrance from the sultam ring directs the approach of reagents |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Forms a stable chelated enolate with high facial bias |
| SAMP/RAMP Hydrazines | Asymmetric α-alkylation of ketones/aldehydes | Forms a chiral hydrazone enolate |
Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to generate chiral molecules. These approaches use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Diastereoselective Synthesis: If a molecule already contains a chiral center, new stereocenters can be introduced with selectivity, leading to the preferential formation of one diastereomer over others. The existing stereocenter can influence the transition state energy of the reaction, favoring the approach of reagents from one direction. For example, the reduction of a ketone on a side chain attached to a chiral Isothiazole, 4-(phenylmethyl)- derivative could proceed diastereoselectively.
Enantioselective Synthesis: This involves the creation of a chiral molecule from an achiral precursor using a chiral catalyst or reagent. rsc.org Methodologies include:
Organocatalysis: The use of small, chiral organic molecules (e.g., proline derivatives, chiral amines, or squaramides) to catalyze stereoselective reactions. researchgate.net
Transition Metal Catalysis: The use of a chiral ligand coordinated to a metal center. The chiral ligand creates a chiral environment around the metal, which in turn leads to the enantioselective formation of the product. This is widely used in asymmetric hydrogenations, epoxidations, and C-C bond-forming reactions.
These enantioselective methods could be applied to synthesize chiral derivatives of Isothiazole, 4-(phenylmethyl)-, for example, by performing an asymmetric hydrogenation of a C=C bond in a side chain or by a chiral-catalyzed coupling reaction that creates a stereocenter. nih.govnih.gov
Green Chemistry Principles in Isothiazole, 4-(Phenylmethyl)- Synthesis
The application of green chemistry principles to the synthesis of isothiazole, 4-(phenylmethyl)- aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, the development of catalytic reactions to minimize waste, and the design of synthetic routes with high atom economy.
Solvent-Free and Aqueous Medium Reactions
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. To this end, research has focused on developing solvent-free (neat) reactions and utilizing water as a benign solvent.
A notable advancement in this area is the ammonium thiocyanate-promoted neat synthesis of isothiazoles rsc.orgresearchgate.net. This method offers a simple, rapid, and eco-friendly route to the isothiazole core structure. While specific examples for the synthesis of Isothiazole, 4-(phenylmethyl)- using this exact method are not extensively detailed in the available literature, the general applicability of this approach to substituted isothiazoles suggests its potential for the target compound. The reaction typically involves the condensation of appropriate precursors under solvent-free conditions, often accelerated by microwave irradiation, which can significantly reduce reaction times and energy consumption .
The use of water as a solvent is another cornerstone of green synthesis. For the synthesis of related heterocyclic compounds like thiazole derivatives, methods utilizing water as a solvent have been reported, often in the absence of a catalyst bepls.com. These reactions, typically involving the reflux of reactants, demonstrate the feasibility of aqueous-phase synthesis for heterocyclic systems, which could be adapted for 4-benzylisothiazole.
Table 1: Comparison of Reaction Conditions for Isothiazole Synthesis
| Method | Solvent | Catalyst | Temperature | Reaction Time | Advantages |
| Conventional Synthesis | Organic Solvents (e.g., Toluene, DMF) | Various | Elevated | Hours to Days | Well-established |
| Neat Synthesis | None | Ammonium Thiocyanate (B1210189) | Elevated (often with microwave) | Minutes | Solvent-free, rapid, eco-friendly rsc.orgresearchgate.net |
| Aqueous Synthesis | Water | Often catalyst-free | Reflux | Hours | Environmentally benign solvent bepls.com |
Catalytic and Biocatalytic Approaches
Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions and with reduced waste generation. For the synthesis of isothiazole and its derivatives, various catalytic systems have been explored.
Catalytic Approaches:
Recent research has highlighted the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing waste. For instance, KOH-mediated synthesis of substituted isothiazoles has been developed as a transition-metal-free approach organic-chemistry.org. This method allows for the formation of the isothiazole ring under aerial conditions, avoiding the need for expensive and toxic metal catalysts organic-chemistry.org. While this specific methodology produces 3-hydroxy-4,5-disubstituted isothiazoles, the underlying principle of using a simple, recyclable catalyst is highly relevant to the green synthesis of other isothiazole derivatives.
Biocatalytic Approaches:
Biocatalysis, the use of enzymes or whole microbial cells as catalysts, offers several advantages in terms of sustainability, including high selectivity, mild reaction conditions (often in aqueous media), and the use of renewable resources. While specific biocatalytic routes for the direct synthesis of Isothiazole, 4-(phenylmethyl)- are not yet well-documented, the potential of biocatalysts in the synthesis of related heterocyclic compounds is an active area of research. For example, chitosan and its derivatives have been investigated as eco-friendly biocatalysts for the synthesis of thiazole derivatives nih.gov. These biopolymer-based catalysts are biodegradable, non-toxic, and can be reused multiple times nih.gov. The application of such biocatalytic systems to the synthesis of isothiazoles represents a promising avenue for future research.
Table 2: Overview of Catalytic Approaches in Heterocycle Synthesis
| Catalyst Type | Example | Advantages | Potential Application for 4-Benzylisothiazole |
| Homogeneous Catalyst | KOH | Transition-metal-free, inexpensive organic-chemistry.org | Adaptation for the synthesis of the 4-benzylisothiazole core. |
| Heterogeneous Catalyst | Zeolites | Reusable, shape-selective | Potential for solvent-free synthesis under microwave irradiation. |
| Biocatalyst | Chitosan | Biodegradable, non-toxic, reusable nih.gov | Development of a biocatalytic route for isothiazole ring formation. |
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product researchgate.net. A high atom economy indicates that the reaction generates minimal waste. The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions .
The calculation for percent atom economy is as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 rsc.org
In the context of synthesizing Isothiazole, 4-(phenylmethyl)-, synthetic routes with high atom economy are preferred. For instance, a hypothetical addition reaction that directly forms the target molecule from its constituent fragments would have a high atom economy. In contrast, substitution or elimination reactions that generate stoichiometric byproducts will have a lower atom economy .
Waste minimization is closely linked to atom economy and involves strategies to reduce the generation of byproducts, unused reagents, and solvent waste. Key strategies include:
Catalytic Reactions: As discussed previously, using catalysts in small amounts that can be recycled minimizes waste compared to stoichiometric reagents researchgate.net.
Process Mass Intensity (PMI): This metric considers the total mass of materials (reactants, solvents, reagents) used to produce a certain mass of product. A lower PMI indicates a more sustainable and less wasteful process rsc.org.
By designing synthetic routes that maximize atom economy and minimize the E-factor (environmental factor, which is the mass of waste per mass of product), the synthesis of Isothiazole, 4-(phenylmethyl)- can be made significantly more sustainable researchgate.net.
Table 3: Green Chemistry Metrics for Evaluating Synthetic Routes
| Metric | Definition | Ideal Value | Significance |
| Atom Economy (%) | (MW of product / Σ MW of reactants) x 100 | 100% | Measures the efficiency of reactant atom incorporation into the product. rsc.org |
| E-Factor | Mass of waste / Mass of product | 0 | Quantifies the amount of waste generated. researchgate.net |
| Process Mass Intensity (PMI) | Total mass in / Mass of product | 1 | Provides a holistic measure of the process efficiency. rsc.org |
| Reaction Mass Efficiency (RME) (%) | (Mass of product / Σ Mass of reactants) x 100 | 100% | Relates the mass of the product to the mass of the reactants. rsc.org |
Reaction Mechanisms and Chemical Reactivity of Isothiazole, 4 Phenylmethyl
Electrophilic Aromatic Substitution on the Isothiazole (B42339) Ring System
The isothiazole ring possesses a degree of aromaticity, which lends it stability. However, due to the electronegativity of the sulfur and nitrogen atoms, the ring system is generally considered electron-deficient. thieme-connect.comudayton.edu This characteristic makes electrophilic aromatic substitution (EAS) on the unsubstituted isothiazole ring less facile compared to electron-rich heterocycles like pyrrole (B145914) or furan, often requiring more forcing conditions. scispace.commsu.edu Nevertheless, substitution is possible, and its regioselectivity is governed by the directing effects of existing substituents.
Regioselectivity and Directing Effects of Substituents
In Isothiazole, 4-(phenylmethyl)-, two aromatic systems are available for electrophilic attack: the isothiazole ring and the phenyl ring of the benzyl (B1604629) group.
Phenyl Ring: The phenylmethyl group contains a separate benzene (B151609) ring. The alkyl group attached to this ring (the isothiazol-4-ylmethyl fragment) acts as a weak activating, ortho, para-director. chemistrysteps.com Therefore, electrophilic substitution is expected to occur preferentially at the ortho (2'- and 6'-) and para (4'-) positions of the phenyl ring. Given the deactivated nature of the isothiazole ring, electrophilic attack is more likely to occur on the activated phenyl ring of the benzyl group under typical EAS conditions.
The following table summarizes the directing effects of the substituents on the different rings within the molecule.
| Ring System | Substituent | Substituent Type | Predicted Position of Attack |
| Isothiazole | 4-Benzyl Group | Weakly Activating | C5 |
| Phenyl | Isothiazol-4-ylmethyl | Weakly Activating | ortho (C2', C6'), para (C4') |
Mechanistic Pathways of Substitution Reactions
The mechanism for electrophilic aromatic substitution on either the isothiazole or the phenyl ring proceeds through a common pathway involving a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate. ksu.edu.sasavemyexams.com
The general mechanism consists of two primary steps:
Attack by the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step of the reaction as it disrupts the aromaticity of the ring. A positively charged sigma complex is formed.
Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the sigma complex. This restores the aromaticity of the ring and yields the final substituted product. savemyexams.com
For an attack at the C5 position of the isothiazole ring, the intermediate carbocation's positive charge is delocalized over the ring atoms. Similarly, for an attack on the phenyl ring, the charge is delocalized around the benzene ring, with additional stability conferred by the alkyl substituent.
Nucleophilic Attack and Ring Opening Reactions of the Isothiazole Moiety
While the electron-deficient nature of the isothiazole ring makes it resistant to electrophilic attack, it renders it susceptible to nucleophilic attack. Such reactions can lead to substitution or, more dramatically, cleavage of the heterocyclic ring.
Factors Influencing Ring Stability and Cleavage
The aromaticity of the isothiazole ring confers significant stability. thieme-connect.com However, this stability can be overcome under certain conditions:
Activating Groups: The presence of strong electron-withdrawing groups on the ring can increase its susceptibility to nucleophilic attack and subsequent ring opening. sci-hub.se
Strong Nucleophiles: Potent nucleophiles can attack the ring, initiating cleavage. For instance, hydrazine (B178648) is known to react with isothiazoles, leading to a ring transformation to form pyrazoles. thieme-connect.comsci-hub.se
Quaternization/Oxidation: Conversion of the ring nitrogen to a quaternary isothiazolium salt or oxidation of the sulfur atom to an isothiazole S-oxide or S,S-dioxide dramatically increases the electrophilicity of the ring carbons, making them much more vulnerable to nucleophilic attack and ring opening. thieme-connect.comresearchgate.net
Photochemical Conditions: Irradiation with UV light can induce cleavage of the weak S-N bond, leading to transient reactive species and ring-opened products. thieme-connect.de
Pathways for Nucleophilic Addition and Subsequent Transformations
The most common site for nucleophilic attack on the isothiazole ring is the C5 position, which is more electrophilic than the C3 position. scispace.comthieme-connect.com
A general pathway for nucleophilic attack leading to ring opening involves the following steps:
Nucleophilic Addition: A nucleophile attacks the C5 position of the isothiazole ring.
Ring Opening: This is often accompanied by the cleavage of the labile N-S bond.
Subsequent Transformation: The resulting intermediate can then undergo further reactions, such as intramolecular cyclization to form a new heterocyclic system.
A documented example of a ring-opening reaction involves the treatment of isothiazoles with hydrazine. The proposed mechanism begins with a nucleophilic attack of hydrazine at the C5 position, followed by the opening of the isothiazole ring and subsequent intramolecular cyclization to yield a pyrazole (B372694). thieme-connect.com For 4-benzylisothiazole, this would theoretically lead to a 4-substituted pyrazole derivative.
Furthermore, 4-substituted isothiazoles have been shown to undergo photocleavage when irradiated in the presence of a base, likely proceeding through the cleavage of the S-N bond to form transient intermediates. thieme-connect.de
Reactivity of the Phenylmethyl Side Chain
The phenylmethyl (benzyl) group attached at the C4 position possesses its own distinct reactivity, centered on the benzylic carbon—the carbon atom directly attached to the phenyl ring. This position is particularly reactive because radical, cationic, or anionic intermediates formed at this site are resonance-stabilized by the adjacent aromatic ring. chemistrysteps.comlibretexts.org This enhanced stability allows for selective reactions to occur at the side chain without affecting the isothiazole or phenyl rings under specific conditions. youtube.com
Key reactions involving the phenylmethyl side chain include:
Benzylic Halogenation: The benzylic hydrogen atoms can be selectively replaced by halogens via a free-radical mechanism. A common and efficient method is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. libretexts.orgcommonorganicchemistry.com This reaction would convert 4-benzylisothiazole into 4-(bromophenylmethyl)isothiazole.
Benzylic Oxidation: The benzylic carbon can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under hot, acidic conditions. libretexts.orglibretexts.org This reaction requires the presence of at least one benzylic hydrogen. Therefore, the methylene (B1212753) group (-CH₂-) of 4-benzylisothiazole would be oxidized to a carbonyl group, yielding 4-benzoyl-isothiazole.
The table below outlines potential reactions of the phenylmethyl side chain.
| Reaction Type | Reagents | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄ | 4-(Bromophenylmethyl)isothiazole |
| Benzylic Oxidation | KMnO₄, H₃O⁺, heat | 4-Benzoylisothiazole |
Radical Reactions on the Benzylic Position
The benzylic carbon atom in Isothiazole, 4-(phenylmethyl)- is a prime site for radical reactions. This enhanced reactivity stems from the ability of the adjacent phenyl ring to stabilize the resulting benzylic radical through resonance. The unpaired electron can be delocalized over the aromatic system, significantly lowering the energy of the intermediate and facilitating its formation.
Common radical reactions at the benzylic position include halogenation, which can be initiated by radical initiators such as N-bromosuccinimide (NBS) in the presence of light or a peroxide. The mechanism involves the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzyl radical, which then reacts with a halogen to yield the halogenated product.
Table 1: Examples of Radical Reactions on Benzylic Positions
| Reactant | Reagents | Product | Reaction Type |
| Toluene | NBS, (PhCO)2O2 | Benzyl bromide | Radical Bromination |
| Ethylbenzene | Br2, light | 1-Bromo-1-phenylethane | Radical Bromination |
This table presents general examples of radical reactions on benzylic positions, which are expected to be applicable to Isothiazole, 4-(phenylmethyl)-.
Functional Group Interconversions on the Phenyl Ring
The phenyl ring of Isothiazole, 4-(phenylmethyl)- is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing influence of the 4-(isothiazol-4-ylmethyl) substituent, which is an alkyl group attached to the benzene ring, is ortho- and para-directing and activating. This means that incoming electrophiles will preferentially add to the positions ortho and para to the benzyl group.
Typical functional group interconversions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation and alkylation. These reactions proceed through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
Cycloaddition Reactions Involving the Isothiazole Nucleus
The isothiazole ring itself can participate in cycloaddition reactions, although its aromatic character can make it less reactive than non-aromatic dienes or dienophiles. The specific reactivity of 4-(phenylmethyl)isothiazole in such reactions has not been extensively documented, but the general principles of isothiazole chemistry can be applied.
[3+2] and [4+2] Cycloaddition Strategies
Isothiazoles can potentially act as partners in various cycloaddition reactions. In a [4+2] cycloaddition, or Diels-Alder reaction, the isothiazole could theoretically function as a diene. However, the aromaticity of the isothiazole ring would need to be overcome, making such reactions challenging. More plausible are [3+2] cycloaddition reactions, where a three-atom component adds across a double bond of the isothiazole ring.
Photochemical conditions can also induce cycloadditions. For instance, the irradiation of 4-substituted isothiazoles can lead to photocleavage of the S-N bond, forming a transient species that can undergo rearrangements and cyclizations acs.org. If the substituent at the C-4 position is aromatic, as in the case of 4-(phenylmethyl)isothiazole, it can influence the reaction pathway, potentially leading to the formation of a 4-substituted thiazole (B1198619) acs.org.
Reactivity as a Diene or Dienophile Equivalent
The potential for the isothiazole nucleus in 4-(phenylmethyl)isothiazole to act as a diene or dienophile equivalent in cycloaddition reactions is an area that warrants further investigation. While the inherent aromaticity of the isothiazole ring reduces its reactivity as a diene in thermal Diels-Alder reactions, it could potentially participate in inverse-electron-demand Diels-Alder reactions if suitably substituted with electron-withdrawing groups. Conversely, the C4=C5 double bond of the isothiazole ring could act as a dienophile, reacting with a conjugated diene.
Redox Chemistry of the Isothiazole Sulfur Atom
The sulfur atom in the isothiazole ring is in a +2 oxidation state and can readily undergo oxidation to form sulfoxides and sulfones.
Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The oxidation of the sulfur atom in the isothiazole ring is a common transformation. Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can selectively oxidize the sulfur to a sulfoxide (S=O). Stronger oxidizing agents can further oxidize the sulfoxide to a sulfone (SO2) thieme-connect.comsci-hub.se. These oxidations can significantly alter the electronic properties and reactivity of the isothiazole ring.
Table 2: Synthesis of 4-Substituted Isothiazoles and Their Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1-(1-Phenylethenyl)benzene | EtOCS2K, NH4I, DMSO/H2O | 4-Phenylisothiazole | 85 | rsc.org |
| 1-Methoxy-4-(1-phenylethenyl)benzene | EtOCS2K, NH4I, DMSO/H2O | 4-(4-Methoxyphenyl)isothiazole | 78 | rsc.org |
| 1-Bromo-4-(1-phenylethenyl)benzene | EtOCS2K, NH4I, DMSO/H2O | 4-(4-Bromophenyl)isothiazole | 87 | rsc.org |
| 3-Aminoisothiazole | Arylsulfonyloxaziridine | 3-Aminoisothiazole sulfoxide | - | thieme-connect.com |
This table provides examples of the synthesis of 4-substituted isothiazoles and the oxidation of the isothiazole sulfur, which are relevant to the chemistry of Isothiazole, 4-(phenylmethyl)-.
Reduction Strategies for the Isothiazole Ring of Isothiazole, 4-(phenylmethyl)-
The isothiazole ring is a stable aromatic system, and its reduction is not as readily achieved as in some other azole systems, such as isoxazoles. tandfonline.comtandfonline.com The literature indicates that the isothiazole nucleus is generally resistant to chemical reduction, though specific reagents and conditions can effect its transformation, typically through ring cleavage. tandfonline.comtandfonline.com For the specific compound, Isothiazole, 4-(phenylmethyl)-, the reduction strategies would likely follow the general patterns observed for other substituted isothiazoles. The primary approaches involve catalytic hydrogenation and reduction with metal hydrides, each with distinct outcomes.
Catalytic Hydrogenation
Catalytic hydrogenation of the isothiazole ring is highly dependent on the catalyst and reaction conditions. Under mild conditions where other heterocyclic rings like isoxazole (B147169) are readily cleaved, the isothiazole nucleus often remains intact. tandfonline.comtandfonline.com
However, more aggressive catalytic systems, particularly those involving Raney nickel, are known to induce reductive desulfurization and ring opening. tandfonline.comtandfonline.comthieme-connect.de This process involves the cleavage of the carbon-sulfur bonds within the ring. For Isothiazole, 4-(phenylmethyl)-, treatment with Raney nickel would be expected to cleave the ring, leading to the elimination of sulfur and the formation of an acyclic amine derivative. The specific product would depend on the extent of reduction of the other functional groups in the resulting intermediate. For instance, the reduction of methyl isothiazole-4-carboxylate with Raney nickel in methanol (B129727) results in methyl 3-amino-2-methylpropanoate, demonstrating both ring opening and desulfurization. thieme-connect.de
Table 1: Examples of Catalytic Hydrogenation of Isothiazole Derivatives
| Starting Material | Catalyst | Conditions | Product(s) | Yield | Reference |
| Methyl isothiazole-4-carboxylate | Raney Nickel | Methanol, heat, 6 h | Methyl 3-amino-2-methylpropanoate | Not specified | thieme-connect.de |
| 5-Anilino-3-chloroisothiazole-4-carbonitrile | Raney Nickel | Not specified | 2-Anilinoethene-1,1-dicarbonitrile | 7% | thieme-connect.de |
| 3-Methyl-5-(2-furyl)isoxazole (for comparison) | Raney Nickel | Not specified | 4-Amino-4-(2-furyl)-3-buten-2-one | 65.5% | clockss.org |
This table illustrates the typical outcomes of Raney nickel treatment on the isothiazole ring, which involves cleavage and desulfurization. The isoxazole example is included to highlight the differing reactivity that leads to enaminone formation.
Metal-Hydride Reduction
The reduction of the isothiazole ring using complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) is generally ineffective for the neutral isothiazole ring itself. tandfonline.comtandfonline.comthieme-connect.de The aromatic stability of the ring makes it resistant to nucleophilic attack by hydride ions. libretexts.orgwikipedia.org
However, the situation changes dramatically when the isothiazole nitrogen is quaternized to form an N-alkylisothiazolium salt. These salts are highly susceptible to reductive ring cleavage by complex metal hydrides. tandfonline.comtandfonline.comthieme-connect.de The reaction proceeds via nucleophilic attack of the hydride on the carbon adjacent to the positively charged nitrogen, initiating a ring-opening cascade. This process typically yields β-enaminothioketones in high yields. tandfonline.comtandfonline.com
While Isothiazole, 4-(phenylmethyl)- is a neutral compound, if it were to be N-alkylated, the resulting isothiazolium salt would be readily reduced. For example, N-alkylisothiazolium salts react with sodium borohydride or lithium aluminum hydride to afford β-enaminothioketones. tandfonline.comthieme-connect.de Sodium borohydride often gives higher yields under milder conditions (e.g., 25°C for 15 minutes). tandfonline.com
Table 2: Reduction of N-Alkylisothiazolium Salts with Metal Hydrides
| Starting Material (Isothiazolium Salt) | Reducing Agent | Conditions | Product | Yield | Reference |
| 2-Ethyl-3,5-dimethylisothiazolium tetrafluoroborate | Sodium Borohydride | Not specified | 3-(Ethylamino)-2-methylbut-2-enethial | 82-93% | thieme-connect.de |
| 2-Ethyl-3,5-dimethylisothiazolium tetrafluoroborate | Lithium Aluminum Hydride | Not specified | 3-(Ethylamino)-2-methylbut-2-enethial | 69-75% | thieme-connect.de |
| N-Alkylisothiazolium salts (general) | Sodium Borohydride | 25°C, 15 min | β-Enaminothioketone | High | tandfonline.com |
| N-Alkylisothiazolium salts (general) | Lithium Aluminum Hydride | Ether, then hydrolysis | β-Enaminothioketone | High | tandfonline.com |
This table summarizes the reductive cleavage of activated isothiazolium salts, which is the primary mode of reduction for the isothiazole ring using metal hydrides.
Advanced Spectroscopic and Structural Elucidation Methodologies for Isothiazole, 4 Phenylmethyl Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including isothiazole (B42339) derivatives. cdnsciencepub.com It provides detailed information about the chemical environment of individual atoms.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary data on the types and numbers of protons and carbons in a molecule. For instance, in a (Z)-3-substituted-2-(2-substituted)-hydrazinylidene)-4-methyl-2,3-dihydrothiazole derivative, the ¹H NMR spectrum showed distinct singlet signals for the methyl, benzyl-CH₂, thiazole-H, dinitrophenyl-H, and hydrazono-NH protons. nih.gov The corresponding ¹³C NMR spectrum revealed signals for the methyl, benzyl-CH₂, and thiazole (B1198619) carbons, as well as the C4 and C2 carbons of the thiazole ring. nih.gov
Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular puzzle. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of complex structures.
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings within a molecule, helping to establish the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together different molecular fragments and identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space interactions between protons that are close in proximity, providing critical information about the stereochemistry and conformation of the molecule.
In the characterization of novel thiazole derivatives, 2D-NMR has been instrumental in confirming the ring closure of the thiazole ring and the positions of substituents. researchgate.net
Interactive Data Table: Exemplary NMR Data for a Thiazole Derivative
| Signal Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| CH₃ | 1.98 (s) | 13.78 | C4, C5 |
| Benzyl-CH₂ | 5.00 (s) | 47.16 | Benzyl (B1604629) C1', C2', C6' |
| Thiazole-H5 | 6.42 (s) | 94.49 | C4, C2 |
| Thiazole-C4 | - | 135.13 | - |
| Thiazole-C2 | - | 164.14 | - |
| Hydrazono-NH | 10.38 (s) | - | C2 |
| 2,4-dinitrophenyl-H3 | 8.68 (s) | - | C2, C4 (dinitrophenyl) |
Note: This table is a representative example based on reported data for a thiazole derivative and may not correspond directly to "Isothiazole, 4-(phenylmethyl)-". nih.gov
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the polymorphic forms of crystalline solids. nih.gov Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact the physical and chemical properties of a material. ssNMR can distinguish between different polymorphs by detecting subtle differences in the local chemical environments of the nuclei in the solid state. nih.govresearchgate.net High-resolution techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed. nih.gov For instance, ssNMR has been used to differentiate polymorphs of sulfathiazole (B1682510). researchgate.netresearchgate.net While direct ssNMR studies on "Isothiazole, 4-(phenylmethyl)-" are not widely reported, the methodology is highly applicable for studying its potential polymorphic forms. rsc.orgnih.gov The technique can provide information on molecular conformation and packing within the crystal lattice. rsc.org
NMR spectroscopy is not limited to final product characterization; it is also a valuable tool for monitoring the progress of chemical reactions and elucidating reaction mechanisms. researchgate.netacs.org By taking NMR spectra at various time points during a reaction, chemists can identify intermediates, track the consumption of reactants, and monitor the formation of products in real-time. This provides crucial insights into the reaction kinetics and pathway. For example, NMR has been used in mechanistic studies of the formation of various thiazole derivatives. researchgate.netbohrium.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. By comparing the measured accurate mass to the calculated masses of possible molecular formulas, the correct formula can be identified with a high degree of confidence. This is a critical step in the identification of newly synthesized compounds.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. By piecing together the fragments, the connectivity of the original molecule can be inferred. The fragmentation pathways of isothiazole derivatives can be complex, but their analysis provides deep structural insights that are complementary to NMR data.
Isotopic Labeling Studies in MS
Isotopic labeling in mass spectrometry (MS) is a powerful technique for tracing metabolic pathways, elucidating fragmentation mechanisms, and quantifying molecules with high precision. In the context of isothiazole derivatives, stable isotope labeling can provide invaluable insights into their biosynthesis and chemical transformations.
While specific isotopic labeling studies on "Isothiazole, 4-(phenylmethyl)-" are not extensively documented in the reviewed literature, the principles of this methodology are broadly applicable. For instance, studies on the biosynthesis of the thiazole moiety in thiamin (vitamin B1) in Escherichia coli have utilized deuterated and 13C-labeled sugars. nih.gov By tracking the incorporation of these isotopes into the final product using gas chromatography-mass spectrometry (GC-MS), researchers have been able to deduce the biosynthetic precursors, namely pyruvate (B1213749) and a triose phosphate. nih.gov
Similarly, stable isotope dimethyl labeling is a straightforward and cost-effective method for quantitative proteomics, where primary amines in peptides are tagged with isotopomers of formaldehyde (B43269) and cyanoborohydride. isotope.com This approach allows for the differential labeling of samples, which can then be combined and analyzed in a single MS run to accurately quantify protein levels. isotope.com More advanced techniques, such as triple labeling of metabolites for metabolome analysis (TLEMMA), use multiple isotopically distinct precursors to significantly reduce the number of potential candidates in metabolite identification and aid in the reconstruction of metabolic networks. nih.gov These established methodologies could be readily adapted to study the metabolism and reaction mechanisms of 4-(phenylmethyl)isothiazole and its derivatives.
| Isotopic Labeling Application | Description | Relevant Isotopes | Analytical Technique |
| Biosynthetic Pathway Elucidation | Tracing the origin of atoms within the 4-(phenylmethyl)isothiazole molecule by feeding organisms or reaction systems with labeled precursors. | 13C, 2H (Deuterium), 15N | GC-MS, LC-MS |
| Fragmentation Pattern Analysis | Labeling specific positions in the molecule to understand how it breaks apart in the mass spectrometer, aiding in structural confirmation. | 13C, 2H | Tandem MS (MS/MS) |
| Quantitative Analysis | Using a labeled internal standard of 4-(phenylmethyl)isothiazole for precise concentration measurements in complex mixtures. | 13C, 15N | LC-MS, GC-MS |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characteristic Vibrational Frequencies for Functional Groups
The vibrational spectrum of 4-(phenylmethyl)isothiazole is characterized by the distinct frequencies of its constituent functional groups: the isothiazole ring, the phenyl ring, and the methylene (B1212753) bridge.
Isothiazole Ring: The isothiazole ring exhibits a series of characteristic vibrations. The C=N stretching vibration is typically observed in the 1550-1450 cm⁻¹ region. The C=C stretching vibrations of the heterocyclic ring also appear in this region. The C-S stretching vibration usually gives rise to a weaker band in the 850-600 cm⁻¹ range. The ring breathing modes, which involve the concerted expansion and contraction of the entire ring, can be found at lower frequencies. Studies on various isothiazole derivatives have aided in the assignment of these bands. researchgate.netcdnsciencepub.comdntb.gov.ua
Phenyl Ring: The phenyl group is readily identified by several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a set of bands in the 1600-1450 cm⁻¹ region. The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹, can provide information about the substitution pattern of the phenyl ring.
Methylene Bridge (-CH₂-): The methylene group connecting the phenyl and isothiazole rings has its own characteristic vibrations. The asymmetric and symmetric C-H stretching vibrations are found in the 2925-2850 cm⁻¹ range. The CH₂ scissoring (bending) deformation is typically observed around 1465 cm⁻¹. Wagging and twisting vibrations appear at lower frequencies. researchgate.net
| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
| Isothiazole Ring | C=N Stretch | 1550 - 1450 |
| C=C Stretch | 1600 - 1450 | |
| C-S Stretch | 850 - 600 | |
| Phenyl Ring | Aromatic C-H Stretch | > 3000 |
| C=C Ring Stretch | 1600 - 1450 | |
| Out-of-plane C-H Bend | < 900 | |
| Methylene Bridge | C-H Stretch | 2925 - 2850 |
| CH₂ Scissoring | ~1465 |
Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy is a sensitive tool for studying the conformational landscape and intermolecular interactions of molecules. For 4-(phenylmethyl)isothiazole, the relative orientation of the phenyl and isothiazole rings is a key conformational variable. Different conformers can give rise to distinct vibrational spectra, although these differences may be subtle. rsc.orgmemphis.edu Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to assign vibrational modes to specific conformers and to estimate their relative populations. rsc.org
Intermolecular interactions, such as hydrogen bonding and π-π stacking, can significantly influence the vibrational frequencies of the involved functional groups. scirp.org For example, the formation of hydrogen bonds can lead to a broadening and red-shifting (lower frequency) of the stretching vibrations of the donor group (e.g., N-H or O-H). While 4-(phenylmethyl)isothiazole itself lacks strong hydrogen bond donors, derivatives with appropriate functional groups could exhibit such interactions. π-π stacking interactions between the phenyl and/or isothiazole rings in the solid state can also be inferred from shifts in the ring vibrational modes.
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. youtube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be constructed. youtube.com
Elucidation of Molecular Conformation and Stereochemistry
For 4-(phenylmethyl)isothiazole, a single crystal X-ray structure would provide precise information on bond lengths, bond angles, and torsion angles, unequivocally defining its molecular conformation in the solid state. This includes the relative orientation of the phenyl and isothiazole rings. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry. The detailed structural data obtained from X-ray crystallography is invaluable for validating and refining computational models. nih.gov
Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. mdpi.com This arrangement is governed by a network of intermolecular interactions that hold the molecules together. For 4-(phenylmethyl)isothiazole, these interactions would likely include van der Waals forces and potentially C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron system of a phenyl or isothiazole ring of a neighboring molecule. The analysis of crystal packing provides insights into the nature and geometry of these non-covalent interactions, which are crucial for understanding the physical properties of the material. nih.govrsc.org The study of intermolecular interactions in crystals is a key aspect of crystal engineering, which aims to design materials with specific properties based on their crystal structure. scirp.org
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Distances | The distances between atoms of neighboring molecules, indicating potential interactions. |
Co-crystallization Strategies
Co-crystallization is a crystal engineering technique used to design multi-component crystalline solids with tailored physicochemical properties. rsc.org For derivatives of Isothiazole, 4-(phenylmethyl)-, this strategy offers a pathway to modify properties such as solubility, stability, and bioavailability without altering the covalent structure of the active molecule. researchgate.netijper.org The process involves combining the isothiazole derivative with a carefully selected co-former in a specific stoichiometric ratio to form a new crystalline phase through non-covalent interactions. rsc.orgresearchgate.net
The foundation of co-crystal design lies in understanding and utilizing intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. rsc.orgresearchgate.net Hydrogen bonding is a particularly robust and directional interaction, often playing the primary role in the formation of stable co-crystals. researchgate.net The selection of a co-former is critical and is typically guided by the presence of complementary functional groups capable of forming strong and predictable intermolecular synthons with the target molecule. For a typical 4-(phenylmethyl)isothiazole derivative, the nitrogen and sulfur atoms of the isothiazole ring can act as hydrogen bond acceptors, while the aromatic rings present opportunities for π-π stacking interactions.
Common strategies for producing co-crystals include solution-based methods, such as solvent evaporation and cooling crystallization, and solid-state methods like liquid-assisted grinding. ijper.org In solution co-crystallization, the isothiazole derivative and the co-former are dissolved in a common solvent, and the co-crystal is formed upon supersaturation. ijper.org Grinding methods involve milling the solid components together, sometimes with a small amount of a liquid to facilitate molecular mobility and co-crystal formation. ijper.org
The successful formation of a co-crystal is typically confirmed using techniques like X-ray diffraction (powder or single-crystal), thermal analysis (Differential Scanning Calorimetry), and spectroscopy (Infrared or Raman). nih.gov For instance, in a study involving a 1,2,4-thiadiazole (B1232254) derivative, co-crystallization with vanillic acid was achieved, with single-crystal X-ray diffraction revealing that the structure was stabilized primarily by hydrogen bonds, which accounted for approximately 44% of the lattice energy. nih.gov Similarly, a co-crystal of sulfathiazole and amantadine (B194251) hydrochloride demonstrated that charge-assisted hydrogen bonds were crucial in forming the supramolecular structure. acs.org
Below is a table of potential co-formers and the likely interactions they could form with a 4-(phenylmethyl)isothiazole derivative.
| Potential Co-former Class | Example Co-former | Potential Intermolecular Interactions with Isothiazole Derivative |
| Carboxylic Acids | Benzoic Acid | Hydrogen bonding (Isothiazole N...H-O of acid) |
| Amides | Nicotinamide | Hydrogen bonding (Isothiazole N...H-N of amide) |
| Phenols | Vanillic Acid | Hydrogen bonding (Isothiazole N...H-O of phenol); π-π stacking |
| Other N-Heterocycles | Isonicotinamide | Hydrogen bonding; π-π stacking |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet (190–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum. azooptics.comdenovix.com It is a valuable tool for probing the electronic structure of molecules containing chromophores—functional groups that absorb light of a characteristic wavelength. denovix.comcoe.edu For derivatives of Isothiazole, 4-(phenylmethyl)-, UV-Vis spectroscopy provides significant insight into the electronic transitions within the molecule, influenced by the conjugated system formed by the isothiazole and phenyl rings.
The absorption of UV or visible light excites valence electrons from a lower energy level (ground state) to a higher energy level (excited state). tanta.edu.eg The specific wavelengths of light absorbed are characteristic of the types of electronic transitions occurring, which are primarily π→π* and n→π* transitions in organic molecules with unsaturated bonds and heteroatoms. azooptics.comtanta.edu.eg The isothiazole ring, with its double bonds and lone pairs of electrons on the nitrogen and sulfur atoms, combined with the aromatic phenylmethyl substituent, constitutes the principal chromophore system in these derivatives.
The resulting UV-Vis spectrum is a plot of absorbance versus wavelength, which typically shows broad absorption bands rather than sharp lines. upi.edu The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are key parameters derived from the spectrum. tanta.edu.eg These parameters are sensitive to the molecular structure, including the extent of conjugation, the presence of substituent groups, and the solvent environment. ekb.eg This sensitivity allows UV-Vis spectroscopy to be used for both qualitative identification and quantitative analysis. sci-hub.se
Analysis of Electronic Transitions and Chromophores
The UV-Vis spectrum of a 4-(phenylmethyl)isothiazole derivative is dominated by the electronic transitions associated with its constituent chromophores: the isothiazole ring and the phenyl group. coe.edu The key transitions are:
π→π Transitions:* These are high-intensity transitions that occur in molecules with π-systems, such as aromatic rings and other conjugated systems. azooptics.com In 4-(phenylmethyl)isothiazole, both the phenyl ring and the isothiazole ring contribute to these absorptions. These transitions typically have high molar absorptivity (ε) values and are found in the UV region. azooptics.com
n→π Transitions:* These are lower-intensity transitions that involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms of the isothiazole ring, to an anti-bonding π* orbital. azooptics.com These transitions are "forbidden" by symmetry selection rules, resulting in significantly weaker absorption bands (low ε values) compared to π→π* transitions. tanta.edu.eg
The spectrum of a related compound, benzothiazole (B30560), shows characteristic absorptions that can serve as a reference. nist.gov Studies on other isothiazole and thiazole derivatives further illuminate the nature of these transitions. For example, new ester derivatives of isothiazolo[4,5-b]pyridine exhibit strong, broad absorption bands with maxima around 305-320 nm, which are attributed to the π-electron system of the heterocyclic core. nih.gov The introduction of different substituents can shift these absorption maxima, providing information about their electronic effects on the chromophore. biointerfaceresearch.com
The table below summarizes the typical electronic transitions and their expected spectral regions for heterocyclic aromatic compounds analogous to 4-(phenylmethyl)isothiazole derivatives.
| Transition Type | Involved Orbitals | Typical λmax Range (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Chromophore |
| π → π | π bonding to π anti-bonding | 200 - 350 | 5,000 - 25,000 | Isothiazole ring, Phenyl ring |
| n → π | non-bonding to π anti-bonding | 290 - 400 | 10 - 1,000 | Isothiazole (N and S atoms) |
Solvent Effects on UV-Vis Spectra
The polarity of the solvent in which a UV-Vis spectrum is measured can significantly influence the position and intensity of absorption bands, a phenomenon known as solvatochromism. ekb.eg This effect arises from differential solvation of the ground and excited electronic states of the chromophore. ekb.eg Analyzing these solvent-induced shifts provides valuable information about the nature of the electronic transition and the change in dipole moment upon excitation.
The two main types of solvatochromic shifts are:
Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength. This typically occurs for π→π* transitions when the solvent polarity is increased. The excited state is often more polar than the ground state, so a polar solvent stabilizes the excited state more, reducing the energy gap for the transition. nih.gov
Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength. This is commonly observed for n→π* transitions as solvent polarity increases. The non-bonding electrons in the ground state can form hydrogen bonds with polar protic solvents (like ethanol (B145695) or methanol), which lowers the energy of the ground state more than the excited state. This increases the energy gap for the transition, resulting in a blue shift. tanta.edu.eg
Research on various thiazole and thiophene (B33073) derivatives demonstrates these principles clearly. In one study, the UV-Vis absorption spectra of thienylazo-thiazole dyes were recorded in solvents of different polarities, such as methanol (B129727) and DMF. ekb.eg A noticeable bathochromic shift was observed in the more polar DMF, indicating that the excited state was better stabilized by the polar solvent. ekb.eg Another study on isothiazolo[5,4-b]pyridine (B1251151) derivatives in ethanol and n-hexane also reported solvatochromism, with emission spectra showing a red shift in the more polar ethanol, consistent with an increase in the dipole moment upon excitation. nih.gov
The following table illustrates the effect of solvent polarity on the absorption maximum (λmax) for a representative heterocyclic dye, demonstrating a typical solvatochromic effect.
| Compound System | Solvent | Solvent Polarity (Relative) | λmax (nm) | Observed Shift |
| Thiophene Dye Derivative biointerfaceresearch.com | Methanol (MeOH) | High | 486 - 502 | - |
| Thiophene Dye Derivative biointerfaceresearch.com | Chloroform (CHCl₃) | Medium | 502 - 512 | Bathochromic vs. MeOH |
| Thiophene Dye Derivative biointerfaceresearch.com | Dimethylformamide (DMF) | High | 626 - 654 | Strong Bathochromic vs. MeOH |
| Isothiazolo[5,4-b]pyridine Derivative nih.gov | n-Hexane | Low | 318 | - |
| Isothiazolo[5,4-b]pyridine Derivative nih.gov | Ethanol | High | 320 | Bathochromic vs. n-Hexane |
Computational Chemistry and Theoretical Studies of Isothiazole, 4 Phenylmethyl
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods are used to determine electronic structure, optimized geometry, and various other molecular properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying the geometry and energy of heterocyclic compounds.
While specific DFT studies detailing the optimized molecular geometry and ground-state energy for the isolated Isothiazole (B42339), 4-(phenylmethyl)- molecule are not readily found in the surveyed literature, DFT calculations have been employed to model the structural parameters of related compounds, corroborating experimental results. For instance, quantum chemical calculations have been used to determine the structure of metal complexes involving isothiazole derivatives thieme-connect.com. Such studies underscore the reliability of DFT methods in predicting the structural features of molecules containing the isothiazole ring.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a significant computational expense.
Detailed high-accuracy calculations using ab initio methods specifically for Isothiazole, 4-(phenylmethyl)- have not been identified in the reviewed scientific literature. However, it is noted that in broader studies of similar molecules, semi-empirical methods, which are faster than ab initio calculations, have been utilized. For example, the properties of 4-benzylisothiazole have been calculated using the semi-empirical PM3 method to understand its molecular interactions scholaris.ca.
Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. Methods like DFT can be used to calculate NMR chemical shifts and the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy.
Specific theoretical calculations of spectroscopic parameters such as NMR chemical shifts or a detailed vibrational frequency analysis for Isothiazole, 4-(phenylmethyl)- are not available in the current literature. However, experimental IR spectroscopy has been used to characterize bimetallic complexes where 4-benzylisothiazole acts as a ligand, indicating the utility of vibrational spectroscopy in studying the compound's coordination chemistry researchgate.net.
Molecular Orbital Analysis
Molecular orbital (MO) analysis is crucial for understanding the electronic distribution, reactivity, and aromatic character of a molecule.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are key predictors of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap, in particular, is an indicator of molecular stability.
A specific FMO analysis, including the HOMO-LUMO energy gap and orbital distributions for Isothiazole, 4-(phenylmethyl)-, has not been reported in the reviewed literature. General knowledge of isothiazole chemistry suggests that position 4 of the ring is preferential for electrophilic attack, which can be rationalized through FMO analysis thieme-connect.com.
The isothiazole ring is an aromatic system, a property that significantly influences its stability and chemical behavior. Aromaticity is characterized by delocalized π-electrons within the cyclic structure. Various computational indices are used to quantify the degree of aromaticity.
Reaction Pathway Elucidation through Computational Modeling
The study of chemical reactions at a molecular level is greatly enhanced by computational modeling. For a molecule like Isothiazole, 4-(phenylmethyl)-, these methods can predict the most likely pathways for its synthesis or degradation, providing insights that are often difficult to obtain through experimental means alone.
Transition State Localization and Activation Energy Calculation
A critical aspect of understanding reaction mechanisms is the identification of the transition state—the highest energy point along the reaction coordinate. Computational chemistry provides tools to locate these fleeting structures and calculate the activation energy, which is the energy barrier that must be overcome for a reaction to occur.
| Hypothetical Reaction Type | Estimated Activation Energy (kcal/mol) | Computational Method |
| Electrophilic substitution on the isothiazole ring | 15-25 | DFT (B3LYP/6-31G*) |
| Nucleophilic substitution on the phenylmethyl group | 20-30 | MP2/6-311+G** |
| Ring-opening of the isothiazole core | 35-50 | CASSCF/NEVPT2 |
Note: These are estimated values for illustrative purposes and are not based on published data for Isothiazole, 4-(phenylmethyl)-.
Solvation Effects in Reaction Mechanisms
The solvent in which a reaction takes place can have a profound impact on its mechanism and rate. Computational models can account for these effects through either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules in the calculation, providing a detailed picture of solvent-solute interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive approach.
For Isothiazole, 4-(phenylmethyl)-, the choice of solvent would influence the stability of reactants, products, and transition states. For instance, a polar solvent would likely stabilize charged intermediates or transition states, potentially lowering the activation energy compared to a nonpolar solvent.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to observe the motion of atoms and molecules over time. This approach is invaluable for understanding the dynamic behavior of Isothiazole, 4-(phenylmethyl)-, including its conformational flexibility and interactions with its environment.
Conformational Sampling and Dynamics of the Phenylmethyl Group
The phenylmethyl (benzyl) group attached to the isothiazole ring is not static; it can rotate around the single bond connecting it to the ring. MD simulations can explore the different conformations that arise from this rotation and determine their relative energies and populations. This conformational freedom can be crucial in how the molecule interacts with other molecules or surfaces. The simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states.
Interactions with Solvents or Surrounding Environments
MD simulations are particularly powerful for studying the detailed interactions between a solute and its solvent. By simulating Isothiazole, 4-(phenylmethyl)- in a box of solvent molecules (e.g., water, ethanol), one can analyze the radial distribution functions to understand the structuring of the solvent around the solute. These simulations can also quantify the strength of interactions, such as hydrogen bonding or van der Waals forces, between the isothiazole nitrogen or sulfur atoms and the solvent molecules.
Structure-Property Relationship (SPR) Modeling and Design Principles (Excluding biological activity)
Structure-property relationship (SPR) modeling aims to correlate the molecular structure of a compound with its physical and chemical properties. For Isothiazole, 4-(phenylmethyl)-, this could involve developing quantitative models to predict properties such as boiling point, melting point, solubility, and lipophilicity (logP) based on calculated molecular descriptors.
These descriptors can include constitutional indices (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, polarizability, HOMO-LUMO energies). By establishing a statistically significant relationship between these descriptors and a particular property for a series of related isothiazole derivatives, one could then predict the properties of new, unsynthesized compounds. This approach is instrumental in the rational design of molecules with specific desired physical characteristics for various applications, independent of their biological roles.
| Property | Predicted Value | Method/Model |
| Boiling Point (°C) | ~320-350 | Group Contribution Method |
| LogP | ~3.5-4.0 | Fragment-based prediction |
| Dipole Moment (Debye) | ~2.0-2.5 | DFT (B3LYP/6-31G*) |
Note: These are estimated values for illustrative purposes and are not based on published data for Isothiazole, 4-(phenylmethyl)-.
Applications and Advanced Materials Incorporating Isothiazole, 4 Phenylmethyl
Role in Material Science and Polymer Chemistry
The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for tuning the electronic, optical, and thermal properties of materials. ijettjournal.orgmdpi.com Isothiazole (B42339) and its derivatives are explored in this context for their distinct electronic characteristics and stability.
The isothiazole nucleus can be integrated into polymeric structures to create functional polymers and copolymers with tailored properties. While specific research on polymers derived directly from Isothiazole, 4-(phenylmethyl)- is limited, the principles are based on the broader class of thiazole- and isothiazole-containing polymers. These heterocycles can be incorporated as either pendant groups or as part of the main polymer chain.
The synthesis of such polymers often involves the polycondensation of monomers containing the isothiazole ring with other aromatic or aliphatic co-monomers. ijettjournal.org The presence of the isothiazole unit can enhance the thermal stability and introduce specific electronic functionalities to the resulting polymer. For instance, donor-acceptor (D-A) copolymers, which are crucial for organic electronics, can be designed using electron-withdrawing isothiazole units paired with electron-donating monomers. rsc.org The phenylmethyl substituent on the isothiazole ring offers a site for further functionalization or can influence the polymer's solubility and morphology through steric effects.
Table 1: Potential Strategies for Incorporating Isothiazole Moieties into Polymers
| Polymerization Strategy | Description | Potential Properties Influenced by Isothiazole Ring |
|---|---|---|
| Chain-growth Polymerization | An isothiazole-containing monomer (e.g., a vinyl-substituted isothiazole) is polymerized. | Electronic properties, refractive index. |
| Step-growth Polycondensation | A difunctional isothiazole monomer is reacted with a co-monomer (e.g., dianhydride) to form polymers like polyimides. ijettjournal.org | Thermal stability, mechanical strength, solubility. |
| Stille or Suzuki Coupling | Dihalogenated isothiazole derivatives are coupled with organostannane or boronic acid co-monomers to form π-conjugated polymers. metu.edu.tr | Charge transport, optical absorption, band gap. |
Isothiazole-containing compounds are investigated for their potential in organic electronics, including as components in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netrsc.org The performance of these devices relies heavily on the charge transport properties and energy levels (HOMO/LUMO) of the organic materials used. rsc.orgresearchgate.net
The isothiazole ring is considered an electron-deficient system, making it a suitable electron-acceptor unit in the design of D-A materials. rsc.org When combined with an electron-donating moiety, this architecture can lead to materials with low bandgaps and strong intramolecular charge transfer (ICT), which are desirable for absorbing a broad range of the solar spectrum in OSCs or for tuning emission colors in OLEDs. rsc.orgmanchester.ac.uk The phenylmethyl group in Isothiazole, 4-(phenylmethyl)- can modulate these properties by influencing the molecule's conformation and solid-state packing, which in turn affects charge mobility. rsc.orgnih.gov While specific device data for this compound is not available, related structures like thiazolo[5,4-d]thiazole (B1587360) have been used to construct coordination polymers with interesting luminescent properties. nih.govdntb.gov.ua
Coordination Chemistry and Metal Complexes
The field of coordination chemistry extensively studies heterocyclic compounds as ligands for transition metals. Isothiazoles, due to the presence of a lone pair of electrons on the nitrogen atom, can act as effective ligands to form stable metal complexes. researchgate.netresearchgate.net
Isothiazole and its derivatives typically coordinate to metal ions through the nitrogen atom, acting as monodentate ligands. researchgate.netresearchgate.net The sulfur atom in the isothiazole ring is generally a much weaker coordinating site. The formation of these complexes can significantly alter the electronic and steric properties of both the ligand and the metal center. qu.edu.iqresearchgate.net The phenylmethyl substituent at the 4-position can influence the stability and geometry of the resulting complex through steric hindrance and electronic effects, potentially leading to unique structural arrangements. biointerfaceresearch.com Complexes involving related benzothiazole (B30560) ligands have been synthesized with various transition metals, including Co(II), Cu(II), Ag(I), and Ru(III), forming complexes with geometries ranging from tetrahedral to octahedral. qu.edu.iqresearchgate.netbiointerfaceresearch.com
Table 2: General Coordination Behavior of Isothiazole-Type Ligands with Transition Metals
| Metal Ion | Typical Coordination Site | Common Geometries | Reference |
|---|---|---|---|
| Co(II), Cu(II) | Nitrogen Atom | Octahedral | qu.edu.iqresearchgate.net |
| Ag(I), Cd(II) | Nitrogen Atom | Tetrahedral | qu.edu.iq |
| Zn(II) | Nitrogen Atom | Tetrahedral | nih.gov |
While catalytic applications specifically employing complexes of Isothiazole, 4-(phenylmethyl)- are not yet detailed in the literature, the general principles suggest potential utility. For example, metal-organic frameworks (MOFs) constructed from thiazole-based ligands have demonstrated catalytic activity in CO2 cycloaddition and benzylamine (B48309) coupling reactions. nih.gov The isothiazole ligand can stabilize the metal in various oxidation states and create a specific steric and electronic environment around the active site, thereby influencing the selectivity and efficiency of the catalytic process.
Agrochemical Research (Focus on Synthetic Strategy and Mechanism, Not Biological Outcome)
Isothiazole derivatives are a cornerstone in agrochemical research, with many compounds developed as fungicides and biocides. thieme-connect.comresearchgate.net The focus of modern agrochemical synthesis is on developing efficient, high-yield, and environmentally benign routes to these core structures.
The synthesis of the Isothiazole, 4-(phenylmethyl)- scaffold and its derivatives can be approached through several established heterocyclization strategies. thieme-connect.com One common method is the (3+2)-heterocyclization, which involves the reaction of a three-atom fragment with a two-atom fragment to construct the five-membered ring. For instance, the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate (B1210189) can yield 4-substituted isothiazoles. thieme-connect.com Another key strategy involves the oxidative cyclization of 3-aminopropenethiones. thieme-connect.com
Further functionalization of the Isothiazole, 4-(phenylmethyl)- core is also a critical aspect of synthetic strategy. For example, reactions involving the phenylmethyl group or substitution at other positions on the isothiazole ring can generate a library of related compounds for further investigation. researchgate.netnih.gov The development of synthetic routes for intermediates like (4,5-dichloroisothiazol-3-yl)phenylmethanol allows for subsequent nucleophilic substitution reactions to introduce diverse functional groups. researchgate.net These synthetic methodologies are crucial for accessing novel molecular architectures that may serve as precursors in agrochemical discovery programs. researchgate.netnih.govnih.gov
Design and Synthesis of Agrochemically Relevant Scaffolds
One approach involves combining the isothiazole ring with other heterocyclic structures to create hybrid molecules with enhanced properties. For example, novel isothiazole-thiazole derivatives have been designed and synthesized as potent fungicides. nih.govresearchgate.net The synthesis strategy for these compounds often starts with a functionalized isothiazole core, such as 3,4-dichloroisothiazole-5-carboxylic acid, which is then elaborated through a series of reactions to build the final, complex structure. nih.gov These multi-step syntheses involve creating intermediates like Weinreb amides, which are then reacted with Grignard reagents to form key ketone intermediates. nih.gov Subsequent condensation and substitution reactions lead to the final isothiazole-thiazole derivatives. nih.gov
The fungicidal activity of these synthesized compounds is evaluated in vivo against various plant pathogens. Research has shown that many isothiazole-thiazole derivatives display excellent anti-oomycete activity. nih.govresearchgate.net The effectiveness of these compounds is often quantified by their half-maximal effective concentration (EC50) values.
| Compound | Target Pathogen | EC50 (mg L⁻¹) in vivo |
| 6u | Pseudoperonospora cubensis | 0.046 |
| 6u | Phytophthora infestans | 0.20 |
This table presents the in vivo fungicidal activity of a specific isothiazole-thiazole derivative (Compound 6u) against two significant plant pathogens. Data sourced from nih.govresearchgate.net.
Mechanistic Studies of Interactions at the Molecular Level
Understanding how isothiazole-based agrochemicals interact with their biological targets at a molecular level is crucial for designing more effective and selective agents. nih.gov Mechanistic studies, including molecular docking simulations, help elucidate these interactions, such as how a molecule fits into the binding site of a target enzyme. nih.govresearchgate.net
For instance, studies on isothiazole-thiazole fungicides suggest that they may act on the same target as the fungicide oxathiapiprolin (B609797), which is an oxysterol-binding protein (OSBP). nih.govresearchgate.net Molecular docking analyses have been used to compare the binding modes of isothiazole derivatives with that of oxathiapiprolin within the active site of the target protein (e.g., PcORP1). nih.govresearchgate.net These studies reveal key interactions, such as hydrogen bonding between the isothiazole derivative and specific amino acid residues (e.g., Asn765) in the binding pocket. researchgate.net
The isothiazole heterocycle can also play a role in protecting the agrochemical molecule from enzymatic degradation within the target organism, thereby extending its duration of action. thieme-connect.com In some cases, the isothiazole ring itself can undergo metabolic transformation, or bioactivation, mediated by enzymes like cytochrome P450. nih.gov Studies on a c-Met inhibitor containing a methylisothiazole group showed that bioactivation could lead to the formation of a glutathione (B108866) conjugate at the C-4 position of the isothiazole ring. nih.gov This process involves oxidation of the sulfur atom, followed by a nucleophilic attack. nih.gov Understanding such metabolic pathways is essential for predicting the compound's behavior and persistence in biological systems.
Sensor Technologies and Chemo-sensors
The unique electronic and photophysical properties of the isothiazole scaffold and its derivatives make them valuable components in the design of chemo-sensors. chemicalbook.comthieme-connect.com These sensors are designed to detect specific ions or molecules through a measurable change, such as a shift in color (colorimetric) or fluorescence. nih.gov Fluorescent chemo-sensors, in particular, have gained significant attention due to their high sensitivity, rapid response, and potential for real-time visualization in biological and environmental samples. nih.govrsc.org
Development of Isothiazole-Based Probes for Chemical Detection
While much of the research in this area has focused on the related benzothiazole and thiazolothiazole structures, the principles are applicable to the development of isothiazole-based probes. nih.govrsc.orgresearchgate.netnih.govunl.ptscientificarchives.comnih.gov The design of these probes involves coupling the isothiazole heterocycle (the signaling unit) to a specific recognition moiety (the receptor) that selectively binds to the target analyte. rsc.org
The development process includes synthesizing derivatives that can detect a range of analytes, including metal ions (like Zn²⁺, Cu²⁺, and Ni²⁺), anions (like CN⁻), and biologically relevant molecules such as peroxynitrite (ONOO⁻) and cysteine. nih.govrsc.orgresearchgate.netnih.govresearchgate.net For example, fluorescent probes for peroxynitrite have been developed using a benzothiazole core linked to a reactive moiety like a diphenyl phosphonate (B1237965) or a boronic pinacol (B44631) ester. nih.gov Upon interaction with the analyte, this reactive group is cleaved, triggering a significant "turn-on" fluorescence response. nih.gov
| Probe | Analyte | Detection Limit (LOD) | Fluorescence Enhancement |
| BID | CN⁻ | 5.97 nM | - (Blue Shift) |
| BS1 | ONOO⁻ | 12.8 nM | ~850-fold |
| BS2 | ONOO⁻ | 25.2 nM | ~695-fold |
| BT-AC | Cysteine | 32.6 nM | ~4725-fold |
This table summarizes the performance of several thiazole (B1198619) and benzothiazole-based fluorescent probes, highlighting their high sensitivity for specific analytes. Data sourced from nih.govnih.govresearchgate.net.
Sensing Mechanisms and Selectivity
The mechanism by which these sensors operate often involves processes like Intramolecular Charge Transfer (ICT), chelation-enhanced fluorescence (CHEF), or analyte-induced chemical reactions. rsc.orgresearchgate.net
Intramolecular Charge Transfer (ICT): In some sensors, the binding of an analyte disrupts the ICT process within the probe molecule. For instance, the nucleophilic addition of a cyanide ion to a benzothiazole-based sensor can inhibit ICT, leading to a noticeable blue shift in the fluorescence emission spectrum and a change in color. rsc.orgnih.gov
Chelation-Enhanced Fluorescence (CHEF): This mechanism is common in sensors for metal ions. The probe itself may be weakly fluorescent, but upon chelating (binding) to a metal ion like Zn²⁺, its molecular structure becomes more rigid, which suppresses non-radiative decay pathways and leads to a significant enhancement of fluorescence. researchgate.net
Reaction-Based Sensing: This involves an irreversible chemical reaction between the probe and the analyte. Probes for peroxynitrite, for example, work by the ONOO⁻-mediated cleavage of a specific chemical bond in the sensor molecule. nih.gov This cleavage unmasks the fluorophore, causing a dramatic increase in fluorescence intensity. nih.gov
Selectivity is a critical feature of a chemo-sensor. A well-designed probe will show a strong response to its target analyte with minimal interference from other competing species present in the sample. nih.gov For example, a probe designed for Zn²⁺ should not exhibit a significant fluorescence change in the presence of other common metal ions like Na⁺, K⁺, Ca²⁺, or Mg²⁺. nih.gov This selectivity is achieved through the careful design of the binding site to ensure it has the appropriate size, geometry, and electronic properties to interact specifically with the target analyte. researchgate.net
Advanced Synthesis and Derivatization Agents
The isothiazole ring is not only a component of biologically active molecules but also serves as a versatile intermediate in organic synthesis. thieme-connect.com Its chemical stability and the reactivity of its substituted derivatives allow for a wide range of chemical transformations, making it a valuable building block for constructing more complex molecular architectures. chemicalbook.comthieme-connect.com
Use of Isothiazole Derivatives as Synthetic Intermediates
Functionalized isothiazoles are key starting materials for creating a variety of other compounds. The substituents on the isothiazole ring can be readily modified or used as handles for further reactions. thieme-connect.com For example, isothiazole-5-carbonitriles can be synthesized from 1,2,3-dithiazole precursors. mdpi.com This cyano group can then be hydrated using concentrated sulfuric acid to yield the corresponding isothiazole-5-carboxamide in high yield. mdpi.com
These carboxamides can be further transformed. Treatment of 3-bromo-4-phenylisothiazole-5-carboxamide with sodium nitrite (B80452) in trifluoroacetic acid efficiently converts the carboxamide group into a carboxylic acid, yielding 3-bromo-4-phenylisothiazole-5-carboxylic acid in nearly quantitative yield. mdpi.com Such carboxylic acid derivatives are themselves important intermediates, as seen in the synthesis of anti-inflammatory agents. nih.gov
Another example of their utility is the reaction of (isothiazol-3-yl)arylchloromethanes with various nucleophiles. researchgate.net These chloro-derivatives, prepared from the corresponding alcohols, readily undergo nucleophilic substitution. The chlorine atom can be replaced by amines (like morpholine (B109124) or benzylamine) or alkoxides, providing a straightforward route to a diverse set of substituted isothiazole derivatives. researchgate.net This reactivity makes isothiazoles valuable scaffolds for combinatorial chemistry and the synthesis of compound libraries for drug discovery and materials science. thieme-connect.comresearchgate.net
Precursors for Other Heterocyclic Systems
While research specifically detailing the extensive use of Isothiazole, 4-(phenylmethyl)- as a precursor for a wide array of other heterocyclic systems is not abundant, the inherent reactivity of the isothiazole ring provides a basis for its potential in such transformations. The chemistry of isothiazoles, in general, includes several ring-opening and rearrangement reactions that can lead to the formation of new heterocyclic structures. These transformations often involve cleavage of the weak N-S bond, followed by recyclization with appropriate reagents.
One of the most well-documented transformations of the isothiazole ring is its conversion to the pyrazole (B372694) ring system. This reaction is typically achieved by treatment with hydrazine (B178648). The proposed mechanism involves the nucleophilic attack of hydrazine on the isothiazole ring, leading to ring opening and subsequent recyclization to form the thermodynamically more stable pyrazole ring. The nature of the substituents on the isothiazole ring can influence the reaction conditions and the final product. For Isothiazole, 4-(phenylmethyl)-, this transformation would be expected to yield a pyrazole with the benzyl (B1604629) group retained at the 4-position.
Photochemical rearrangements of isothiazoles to thiazoles have also been reported. d-nb.infotaylorfrancis.com Upon irradiation with UV light, the isothiazole ring can undergo a series of complex rearrangements, potentially involving valence bond isomers, which can lead to the formation of the corresponding thiazole. This isomerization provides a pathway to a different class of sulfur-nitrogen heterocycles from the same isothiazole precursor.
Although direct, specific examples for Isothiazole, 4-(phenylmethyl)- are limited in readily available literature, the established reactivity patterns of the isothiazole nucleus suggest its utility as a synthon for other heterocyclic frameworks. The following table summarizes potential transformations based on the known chemistry of the isothiazole ring system.
Table 1: Potential Heterocyclic Transformations of Isothiazole, 4-(phenylmethyl)-
| Starting Material | Reagents and Conditions | Resulting Heterocycle | Transformation Type |
| Isothiazole, 4-(phenylmethyl)- | Hydrazine (anhydrous or monohydrate) | 4-Benzylpyrazole | Ring transformation |
| Isothiazole, 4-(phenylmethyl)- | UV irradiation | 4-Benzylthiazole | Photochemical rearrangement |
Further research into the reactivity of Isothiazole, 4-(phenylmethyl)- could unveil more specific applications as a precursor to novel and complex heterocyclic systems, expanding its role in synthetic organic chemistry.
Future Research Directions and Emerging Trends for Isothiazole, 4 Phenylmethyl
Novel and Sustainable Synthetic Methodologies
The development of new and environmentally friendly methods for the synthesis of isothiazole (B42339) derivatives is a growing area of interest. bepls.com For Isothiazole, 4-(phenylmethyl)- , future research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus will likely shift towards more sustainable and efficient approaches.
Key research directions may include:
One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form a complex product, offer a streamlined and atom-economical approach. bepls.com Future studies could explore the feasibility of a one-pot synthesis for Isothiazole, 4-(phenylmethyl)- from readily available starting materials.
Green Catalysis: The use of reusable, solid-supported catalysts, such as silica-supported tungstosilisic acid, can significantly reduce the environmental impact of chemical synthesis. bepls.com Research into suitable green catalysts for the specific synthesis of the target compound is a promising avenue.
Microwave and Ultrasonic Irradiation: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce the need for high temperatures and long reaction times, contributing to more sustainable processes. bepls.com Investigating the application of these techniques to the synthesis of Isothiazole, 4-(phenylmethyl)- could lead to more efficient production methods.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity. Adapting synthetic routes for Isothiazole, 4-(phenylmethyl)- to flow chemistry setups could be a significant advancement for its potential large-scale production.
A comparative overview of potential synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Synthetic Methodologies for Isothiazole, 4-(phenylmethyl)-
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Traditional Synthesis | Established and well-understood reaction mechanisms. | Often involves multiple steps, harsh reagents, and significant waste generation. |
| One-Pot Reactions | Increased efficiency, reduced waste, and simplified procedures. bepls.com | Requires careful optimization of reaction conditions to avoid side products. |
| Green Catalysis | Use of reusable catalysts, milder reaction conditions, and reduced environmental impact. bepls.com | Catalyst development and optimization for the specific target molecule can be time-consuming. |
| Microwave/Ultrasonic-Assisted Synthesis | Accelerated reaction rates, higher yields, and reduced energy consumption. bepls.com | Specialized equipment is required, and scalability can be a concern. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, and ease of scalability. | Initial setup costs can be high, and optimization of flow parameters is necessary. |
Exploration of Unprecedented Reactivity Patterns
The isothiazole ring is an aromatic system with a unique distribution of electron density, which imparts it with distinct reactivity. medwinpublishers.com Future research on Isothiazole, 4-(phenylmethyl)- will likely focus on elucidating its specific reactivity patterns, which could be exploited for the synthesis of novel functional molecules.
Potential areas of investigation include:
Electrophilic and Nucleophilic Substitution: A detailed study of how the phenylmethyl group at the 4-position influences the regioselectivity of electrophilic and nucleophilic substitution reactions on the isothiazole ring is crucial. This understanding would enable the targeted functionalization of the molecule.
Ring-Opening and Rearrangement Reactions: Exploring the stability of the isothiazole ring in Isothiazole, 4-(phenylmethyl)- under various conditions (e.g., thermal, photochemical, or in the presence of specific reagents) could lead to the discovery of novel ring-opening or rearrangement pathways, providing access to new chemical scaffolds.
Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki and Heck couplings, to Isothiazole, 4-(phenylmethyl)- could be a powerful tool for creating more complex molecules with tailored properties. nih.gov This would involve the introduction of a suitable functional group (e.g., a halogen) onto the isothiazole ring or the phenylmethyl group.
Photochemical Reactions: The aromatic nature of the isothiazole ring suggests that Isothiazole, 4-(phenylmethyl)- may exhibit interesting photochemical properties. nih.gov Investigating its behavior under UV or visible light could uncover novel photoreactions and applications.
Integration into Advanced Functional Materials
Heterocyclic compounds, including isothiazoles, are important building blocks for the development of advanced functional materials due to their unique electronic and photophysical properties. medwinpublishers.com The incorporation of Isothiazole, 4-(phenylmethyl)- into polymeric or supramolecular structures could lead to materials with novel applications.
Emerging trends in this area include:
Organic Electronics: The electron-rich nature of the isothiazole ring suggests that its derivatives could be used in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. Research would focus on tuning the electronic properties of Isothiazole, 4-(phenylmethyl)- through chemical modification to optimize its performance in such applications.
Sensors and Probes: The isothiazole moiety can act as a signaling unit in fluorescent sensors. By attaching appropriate receptor groups to Isothiazole, 4-(phenylmethyl)- , it may be possible to create chemosensors for the detection of specific ions or molecules.
Functional Polymers: Polymerization of Isothiazole, 4-(phenylmethyl)- derivatives could yield polymers with interesting thermal, mechanical, or electronic properties. These materials could find applications in areas such as coatings, membranes, or as components in electronic devices.
Photophysical Properties: A detailed investigation of the absorption and emission properties of Isothiazole, 4-(phenylmethyl)- and its derivatives is warranted. rsc.org This could reveal potential applications in areas such as fluorescent dyes, optical data storage, or as components in light-harvesting systems.
Development of High-Throughput Screening for Chemical Properties
To accelerate the discovery of new applications for Isothiazole, 4-(phenylmethyl)- and its derivatives, the development of high-throughput screening (HTS) methods is essential. HTS allows for the rapid testing of large numbers of compounds for a specific property, significantly speeding up the research and development process.
Future research in this area could focus on:
Assay Development: Creating and validating new assays to rapidly screen for properties such as biological activity (e.g., enzyme inhibition, antimicrobial effects), material properties (e.g., conductivity, fluorescence), or catalytic activity. tandfonline.com
Combinatorial Chemistry: The synthesis of a library of derivatives of Isothiazole, 4-(phenylmethyl)- with diverse substituents would provide a rich pool of compounds for HTS.
Automation and Miniaturization: The use of robotic systems and microplate formats can significantly increase the throughput and reduce the cost of screening.
An example of a potential high-throughput screening workflow is outlined in Table 2.
Table 2: Hypothetical High-Throughput Screening Workflow for Isothiazole, 4-(phenylmethyl)- Derivatives
| Step | Description | Technology/Methodology |
|---|---|---|
| 1. Library Synthesis | Creation of a diverse library of Isothiazole, 4-(phenylmethyl)- analogues with various functional groups. | Parallel synthesis, automated synthesis platforms. |
| 2. Assay Miniaturization | Adaptation of biological or chemical assays to a microplate format (e.g., 96-well or 384-well plates). | Liquid handling robotics, microfluidics. |
| 3. Automated Screening | Robotic systems perform the addition of reagents, incubation, and data acquisition for all compounds in the library. | Automated plate readers (e.g., for absorbance, fluorescence, luminescence). |
| 4. Data Analysis | Sophisticated software is used to analyze the large datasets generated from the screen and identify "hits" with the desired activity. | Cheminformatics tools, statistical analysis software. |
| 5. Hit Validation | Promising compounds identified in the primary screen are re-tested and further characterized to confirm their activity and rule out false positives. | Secondary assays, dose-response studies. |
Synergistic Approaches Combining Computational and Experimental Chemistry
The integration of computational chemistry with experimental studies offers a powerful approach to understanding and predicting the properties of new molecules. nih.gov For Isothiazole, 4-(phenylmethyl)- , a synergistic approach would be highly beneficial for guiding experimental work and accelerating the discovery process.
Key areas for combined computational and experimental research include:
Molecular Modeling and Docking: Computational docking studies can predict the binding affinity of Isothiazole, 4-(phenylmethyl)- derivatives to biological targets, such as enzymes or receptors, thereby guiding the design of new therapeutic agents. nih.govsemanticscholar.org These predictions can then be validated through experimental biological assays.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. nih.gov These theoretical predictions can help to rationalize experimental observations and guide the design of new experiments.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structure of Isothiazole, 4-(phenylmethyl)- derivatives with their observed biological activity or other properties. These models can then be used to predict the properties of new, unsynthesized compounds.
Reaction Mechanism Elucidation: Computational studies can be employed to investigate the mechanisms of chemical reactions involving Isothiazole, 4-(phenylmethyl)- , providing insights that can be used to optimize reaction conditions and improve yields.
By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can more efficiently explore the chemical space around Isothiazole, 4-(phenylmethyl)- and unlock its full potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(phenylmethyl)isothiazole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of 4-(phenylmethyl)isothiazole derivatives often involves nucleophilic substitution or cyclization reactions. For example, thioether linkages can be formed by reacting isothiazole precursors with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization may require adjusting reaction time, temperature, and solvent polarity. Characterization should include ¹H/¹³C NMR to confirm regiochemistry and HPLC to assess purity (≥95%) .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of 4-(phenylmethyl)isothiazole derivatives?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve aromatic and aliphatic protons.
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of methanol/buffer (pH 2.7) for purity analysis .
Q. How can researchers screen 4-(phenylmethyl)isothiazole derivatives for preliminary biological activity?
- Methodological Answer : Perform in vitro assays targeting specific pathways (e.g., kinase inhibition, antimicrobial activity). For cytotoxicity screening:
- Use MTT assays with cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity.
- Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How do substituents on the isothiazole ring influence the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., NO₂, CN) or donating (e.g., OCH₃) groups at positions 3 or 5 of the isothiazole core.
- SAR Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with biological endpoints (e.g., IC₅₀). Computational docking (AutoDock Vina) can predict binding interactions with target proteins .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for 4-(phenylmethyl)isothiazole derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding.
- In Vivo Models : Use xenograft mice for anticancer studies, with dose optimization based on bioavailability (e.g., oral vs. intravenous administration).
- Meta-Analysis : Compare data across studies using standardized assay protocols (e.g., cell line origins, serum concentrations) .
Q. How can computational modeling predict the mechanistic interactions of 4-(phenylmethyl)isothiazole derivatives with biological targets?
- Methodological Answer :
- Target Identification : Use PharmMapper or SwissTargetPrediction to identify potential protein targets.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., GROMACS) over 100 ns to assess stability.
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities .
Q. What experimental approaches validate the selectivity of 4-(phenylmethyl)isothiazole derivatives against off-target proteins?
- Methodological Answer :
- Kinase Profiling : Use panels like Eurofins KinaseProfiler to test inhibition across 100+ kinases.
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by measuring thermal stability shifts of putative targets .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activity data for structurally similar 4-(phenylmethyl)isothiazole analogs?
- Methodological Answer :
- Critical Variables : Compare assay conditions (e.g., cell viability readouts, incubation times). For example, MTT vs. ATP-based luminescence assays may yield different IC₅₀ values.
- Dose-Response Curves : Ensure linearity (R² > 0.95) and test concentrations spanning 3-log ranges.
- Meta-Data Sharing : Use platforms like PubChem or ChEMBL to cross-validate results .
Synthetic and Mechanistic Challenges
Q. What are the key challenges in synthesizing 4-(phenylmethyl)isothiazole derivatives with halogenated or nitro substituents, and how can they be mitigated?
- Methodological Answer :
- Halogenation : Use NBS (N-bromosuccinimide) in CCl₄ under UV light for regioselective bromination.
- Nitration : Optimize HNO₃/H₂SO₄ ratios to avoid ring decomposition. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
- Purification : Employ flash chromatography with gradient elution (5% → 30% EtOAc in hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
